molecular formula C14H18N2O3S B2574487 1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea CAS No. 536722-28-8

1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea

Cat. No.: B2574487
CAS No.: 536722-28-8
M. Wt: 294.37
InChI Key: PTLPQNFQPNRIRQ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a methoxybenzoyl group and an oxolan-2-ylmethyl group attached to the thiourea core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea typically involves the reaction of 4-methoxybenzoyl chloride with oxolan-2-ylmethylamine to form an intermediate, which is then treated with thiourea to yield the final product. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or ethanol.

    Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoyl or oxolan-2-ylmethyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, or alcohols.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. The methoxybenzoyl and oxolan-2-ylmethyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-(4-Methoxybenzoyl)-2-thiourea
  • 1-(4-Methoxybenzoyl)-3-methylthiourea
  • 1-(4-Methoxybenzoyl)-3-ethylthiourea

Comparison: 1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea is unique due to the presence of the oxolan-2-ylmethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

4-methoxy-N-(oxolan-2-ylmethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-18-11-6-4-10(5-7-11)13(17)16-14(20)15-9-12-3-2-8-19-12/h4-7,12H,2-3,8-9H2,1H3,(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLPQNFQPNRIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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